2-Chloro-4-hydrazinopyrimidine (CAS 52476-87-6) is a highly versatile, orthogonally reactive heterocyclic building block characterized by a pyrimidine core bearing a chlorine atom at the C2 position and a hydrazine moiety at the C4 position. In industrial and medicinal chemistry procurement, this compound is primarily selected for its dual reactivity profile. The alpha-effect hydrazine group serves as a potent nucleophile and a dedicated handle for cyclization into fused bicyclic systems, such as triazolopyrimidines and pyrazolopyrimidines[1]. Simultaneously, the C2-chlorine provides a stable yet reactive site for subsequent late-stage functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling [2]. Procuring this specific, isomerically pure building block is critical for streamlining the synthesis of complex kinase inhibitors, epigenetic modulators, and agrochemicals without inheriting upstream regioselectivity bottlenecks.
Attempting to substitute the procurement of 2-Chloro-4-hydrazinopyrimidine by synthesizing it in-house from the cheaper precursor 2,4-dichloropyrimidine introduces severe process bottlenecks. Nucleophilic aromatic substitution of 2,4-dichloropyrimidine with hydrazine is notoriously non-selective, typically yielding a mixture of 4-hydrazino and 2-hydrazino regioisomers, alongside 2,4-dihydrazino byproducts. Separating these isomers requires resource-intensive preparative HPLC, which drastically reduces the isolated yield of the desired C4-isomer and increases solvent waste [1]. Furthermore, substituting with non-halogenated analogs like 4-hydrazinopyrimidine eliminates the critical C2-chlorine handle, completely preventing the subsequent orthogonal cross-coupling reactions required to build multi-substituted pharmaceutical active ingredients (APIs).
Procuring pre-synthesized 2-Chloro-4-hydrazinopyrimidine provides immediate access to >95% isomer purity, directly bypassing the regioselectivity issues inherent to pyrimidine functionalization. When synthesizing this intermediate in-house from 2,4-dichloropyrimidine, the SNAr reaction with hydrazine typically yields a mixed regioisomer ratio (often ~3:1 favoring C4, but with significant C2 and di-substituted impurities) [2]. This lack of selectivity restricts the isolated yield of the pure C4-isomer to <60% and mandates preparative HPLC separation [1].
| Evidence Dimension | Isomer purity and process yield |
| Target Compound Data | >95% isomer purity out-of-the-box, 100% downstream usability |
| Comparator Or Baseline | 2,4-Dichloropyrimidine + hydrazine (in-situ) |
| Quantified Difference | ~3:1 regioisomer mixture requiring preparative HPLC; <60% isolated yield |
| Conditions | Standard SNAr amination/hydrazination conditions |
Procuring the isomerically pure compound eliminates a major chromatographic purification bottleneck, saving significant time and maximizing throughput for library synthesis.
The presence of the C2-chlorine in 2-Chloro-4-hydrazinopyrimidine allows for highly controlled, stepwise functionalization that is impossible with non-halogenated analogs. After the C4-hydrazine is utilized for ring closure or functionalization, the C2-Cl bond remains intact and can undergo subsequent Suzuki-Miyaura, Buchwald-Hartwig, or SNAr reactions with anilines or boronic acids, typically achieving >80% yields in optimized conditions[2]. In contrast, using 4-hydrazinopyrimidine offers 0% capacity for this specific late-stage C2 diversification [1].
| Evidence Dimension | C2 functionalization capacity |
| Target Compound Data | Enables secondary cross-coupling/SNAr at C2 (>80% typical yields) |
| Comparator Or Baseline | 4-Hydrazinopyrimidine |
| Quantified Difference | 100% vs 0% capacity for direct C2 cross-coupling |
| Conditions | Palladium-catalyzed cross-coupling or acid-catalyzed SNAr |
The C2-chlorine is a mandatory structural requirement for synthesizing di-substituted pyrimidine pharmacophores, such as those found in modern kinase and EED inhibitors.
2-Chloro-4-hydrazinopyrimidine is specifically tailored for the synthesis of fused bicyclic systems, a reactivity profile not shared by simple aminated pyrimidines. The adjacent nitrogen atoms of the hydrazine moiety enable direct condensation with aldehydes, orthoesters, or carbon disulfide to form [1,2,4]triazolo[1,5-c]pyrimidine or [1,2,4]triazolo[4,3-c]pyrimidine scaffolds in high preparative yields (>75%) [2]. A comparator like 2-chloro-4-aminopyrimidine lacks the secondary nucleophilic nitrogen required for this specific N-N-C cyclization, rendering it useless for triazolopyrimidine synthesis [1].
| Evidence Dimension | Triazolopyrimidine cyclization yield |
| Target Compound Data | >75% yield for fused triazolopyrimidine formation |
| Comparator Or Baseline | 2-Chloro-4-aminopyrimidine |
| Quantified Difference | Complete inability to form N-N-C fused triazolo-rings |
| Conditions | Condensation with CS2 or orthoesters |
Buyers targeting triazolopyrimidine cores for agrochemicals or epigenetic modulators must procure the hydrazine derivative to enable the critical ring-closure step.
Directly leveraging its cyclization competence, 2-Chloro-4-hydrazinopyrimidine is an ideal starting material for the development of [1,2,4]triazolo[1,5-c]pyrimidine derivatives, a core scaffold found in numerous commercial herbicides and fungicides. The pre-installed hydrazine ensures efficient ring closure, while the C2-chlorine allows for subsequent tuning of the molecule's lipophilicity and target affinity [1].
In medicinal chemistry, this compound is utilized to synthesize complex di-substituted pyrimidines and fused heterocycles targeting the PRC2 complex (e.g., EED inhibitors) and various kinases. The orthogonal reactivity of the C2-chlorine is critical here, allowing chemists to first build the core scaffold via the C4-hydrazine and subsequently attach anilines or aryl groups at the C2 position via SNAr or Buchwald-Hartwig coupling[2].
Because it is procured in high isomeric purity (>95%), 2-Chloro-4-hydrazinopyrimidine is highly suited for automated, parallel synthesis workflows. By avoiding the regioisomer mixtures associated with 2,4-dichloropyrimidine precursors, it enables the reliable, high-yield generation of diverse pyrimidine libraries without the need for intermediate preparative HPLC purification [3].